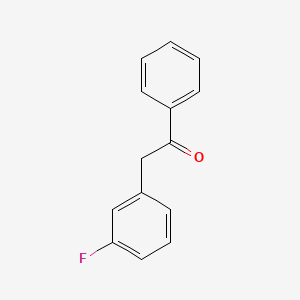

2-(3-Fluorophenyl)-1-phenylethanone

Description

Contextualizing the Significance of Fluorinated Aromatic Ketones in Contemporary Chemical Research

Fluorinated aromatic ketones represent a pivotal class of molecules with far-reaching implications in various scientific domains. The introduction of fluorine into an aromatic ketone framework can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. sapub.org This has made them particularly valuable in medicinal chemistry, where they are investigated as potent and selective inhibitors of enzymes like serine and cysteine proteases. nih.gov

The high reactivity of the carbonyl group, enhanced by the adjacent fluorine atom, also makes these ketones versatile intermediates in organic synthesis. nih.gov Researchers have explored their use in a range of chemical transformations, including asymmetric reactions, to produce chiral molecules with high enantiomeric purity. rsc.org The unique electronic characteristics of fluorinated aromatic ketones also make them valuable probes for studying reaction mechanisms and enzymatic activities. nih.gov

Academic Relevance of 2-(3-Fluorophenyl)-1-phenylethanone within Organic Synthesis and Materials Science Frameworks

Within the broader class of fluorinated aromatic ketones, this compound serves as a key structural motif and a valuable building block for synthetic chemists. bldpharm.com Its academic relevance is primarily centered on its utility in constructing more elaborate molecular architectures. The presence of the reactive ketone functionality, coupled with the fluorinated phenyl ring, allows for a variety of chemical modifications.

In organic synthesis, this compound is a precursor for creating a diverse array of derivatives. For instance, it can undergo reactions at the carbonyl group to form alcohols, or at the alpha-carbon to introduce new functional groups. The fluorinated ring itself can participate in cross-coupling reactions, enabling the formation of complex biaryl systems. acs.org These synthetic routes are fundamental in developing novel compounds for various research applications. While its direct application in materials science is an area of ongoing exploration, its derivatives hold potential for the development of new materials with tailored electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or as magnetic materials. bldpharm.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 347-90-0 | bldpharm.commolbase.com |

| Molecular Formula | C14H11FO | bldpharm.commolbase.com |

| Molecular Weight | 214.24 g/mol | bldpharm.com |

| Synonyms | 1-Fluor-3-phenacyl-benzol, 3-fluorophenylacetophenone | molbase.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGKOVXIHKXNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374637 | |

| Record name | 2-(3-fluorophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-90-0 | |

| Record name | 2-(3-fluorophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Fluorophenyl 1 Phenylethanone

Refined Friedel-Crafts Acylation Protocols for Enhanced Yields and Selectivity

The Friedel-Crafts acylation is a classic and direct method for forming carbon-carbon bonds to an aromatic ring, allowing for the synthesis of aryl ketones. organic-chemistry.orglibretexts.org The reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The product, a ketone, is generally deactivated towards further substitution, which prevents polyacylation—a common issue in the related Friedel-Crafts alkylation. organic-chemistry.orglibretexts.org

In the context of synthesizing 2-(3-Fluorophenyl)-1-phenylethanone, a potential pathway involves the acylation of fluorobenzene (B45895) with phenylacetyl chloride.

Catalyst Optimization in Friedel-Crafts Acylation for this compound Synthesis

Traditional Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because both the starting material and the ketone product can form complexes with it. organic-chemistry.orgyoutube.com This leads to large volumes of waste and difficult product purification. Research has therefore focused on developing more efficient catalytic systems.

Heterogeneous catalysts are a promising alternative. For instance, zinc oxide (ZnO) has been demonstrated as a reusable catalyst for the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions at room temperature. researchgate.net Similarly, phosphomolybdic acid encapsulated in a metal-organic framework (MOF), specifically PMA@MIL-53 (Fe), has shown high catalytic activity in the acylation of p-fluorophenol. documentsdelivered.com The optimization of reaction parameters such as duration and catalyst dosage in these systems can lead to excellent yields in shorter time frames. documentsdelivered.com

The following table summarizes various catalytic systems explored for Friedel-Crafts acylation, which could be adapted for the synthesis of this compound.

| Catalyst System | Acylating Agent | Aromatic Substrate | Key Advantages |

| Zinc Oxide (ZnO) | Acid Chlorides | Activated and unactivated aromatics | Reusable, solvent-free, room temperature. researchgate.net |

| PMA@MIL-53 (Fe) | Carboxylic Acids | p-Fluorophenol | Heterogeneous, high yield, short reaction time. documentsdelivered.com |

| Cyanuric Chloride/AlCl₃ | Carboxylic Acids | Various aromatics | Mild and efficient. organic-chemistry.org |

| Methanesulfonic Acid/Graphite | Carboxylic Acids | Aromatic ethers | Regioselective, solid-supported. organic-chemistry.org |

Mechanistic Investigations of Side Reactions in Friedel-Crafts Pathways

The mechanism of the Friedel-Crafts acylation begins with the activation of the acyl chloride by the Lewis acid to form a resonance-stabilized acylium ion. masterorganicchemistry.comyoutube.com This electrophile is then attacked by the aromatic ring in an electrophilic aromatic substitution step. youtube.com A subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

A key feature of the Friedel-Crafts acylation is the general absence of carbocation rearrangements, a common side reaction in Friedel-Crafts alkylation, due to the stability of the acylium ion. masterorganicchemistry.com However, other side reactions can occur. The choice of solvent can be critical, as some solvents can compete with the aromatic substrate in reacting with the acylating agent. Furthermore, if the aromatic substrate has strongly deactivating groups, the reaction may not proceed. Conversely, aromatic rings with activating substituents like amino groups can react with the Lewis acid catalyst, deactivating the ring and halting the reaction. libretexts.org

Palladium-Catalyzed Cross-Coupling Strategies for Carbon-Carbon Bond Formation in this compound Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds. nih.gov These reactions offer a powerful alternative to classical methods, often proceeding with high efficiency and selectivity under mild conditions. youtube.com For the synthesis of this compound, a plausible cross-coupling approach would involve the reaction of a derivative of 3-fluorophenylacetic acid with a phenyl organometallic reagent or vice versa. A notable example is the Suzuki-Miyaura coupling, which typically couples an organoboron compound with an organohalide. researchgate.net

A general catalytic cycle for palladium-catalyzed cross-coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Ligand Design and Screening for Palladium-Catalyzed Reactions

The choice of ligand is crucial for the success of a palladium-catalyzed cross-coupling reaction. Ligands stabilize the palladium center, influence its reactivity, and can control the selectivity of the reaction. Phosphine (B1218219) ligands are widely used, and their steric and electronic properties can be fine-tuned to optimize the catalytic process. researchgate.net For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition step and enhance the stability of the catalytic species. mit.edu

Recent research has focused on developing novel ligands to improve the scope and efficiency of these reactions. Picolinamide ligands, for example, have been successfully employed in the palladium-catalyzed synthesis of diaryl ketones from aldehydes and aryl halides via C-H bond activation. acs.org The development of designer surfactants has also enabled palladium-catalyzed reactions to be carried out in water at very low catalyst loadings, offering a greener alternative. youtube.com

The table below highlights different ligand types and their applications in palladium-catalyzed cross-coupling reactions relevant to ketone synthesis.

| Ligand Type | Reaction Type | Key Features |

| Bulky Phosphines (e.g., tBuBrettPhos) | C-C and C-N coupling | High efficiency, applicable to a broad range of substrates. nih.gov |

| Picolinamides | C-H activation for ketone synthesis | Enables synthesis from aldehydes and aryl halides. acs.org |

| N-heterocyclic carbenes (NHCs) | Suzuki-Miyaura, Buchwald-Hartwig | High catalytic activity, air and moisture stable pre-catalysts. chemistryviews.org |

| Designer Surfactants (e.g., TPGS-750-M) | Various cross-couplings | Enables reactions in water at ppm levels of palladium. youtube.com |

Exploration of Novel Palladium Precursors for Efficient Synthesis

The generation of the active Pd(0) species is a key step in the catalytic cycle. nih.gov Commercially available Pd(0) sources can have drawbacks, such as the presence of interfering ligands or nanoparticles. nih.gov This has driven the development of palladium precatalysts, which are stable, well-defined complexes that can be easily activated under mild conditions to generate the desired catalytically active species.

A series of easily prepared, phosphine-ligated palladium precatalysts based on a 2-aminobiphenyl (B1664054) scaffold have been developed. mit.edu Replacing the chloride ligand in earlier versions with a mesylate led to a new class of precatalysts with improved stability and compatibility with a wider range of phosphine ligands. mit.edu These precatalysts have shown high efficacy in a variety of C-C, C-N, and C-O bond-forming reactions. mit.edu Another approach involves using palladium-NHC (N-heterocyclic carbene) complexes, which can be synthesized via an environmentally friendly protocol and exhibit excellent catalytic activity. chemistryviews.org

Emerging and Green Chemistry Approaches for this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, this translates to using less toxic reagents, developing solvent-free reaction conditions, and employing reusable catalysts. researchgate.netresearchgate.net

Biocatalysis offers a promising green alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high selectivity under mild conditions. While specific enzymatic routes to this compound are not widely reported, the use of enzymes for Friedel-Crafts-type reactions is an active area of research. nih.gov

Mechanochemistry, which involves chemical transformations induced by mechanical force, is another emerging green technique. researchgate.net This approach can lead to solvent-free, energy-efficient, and atom-economical syntheses. researchgate.net The application of mechanochemistry to the synthesis of related ketone structures suggests its potential for the production of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Fluorophenyl 1 Phenylethanone

High-Resolution NMR Spectroscopy for Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of organic molecules in solution. For 2-(3-Fluorophenyl)-1-phenylethanone, ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

In a hypothetical ¹H NMR spectrum of this compound, the protons of the phenyl and 3-fluorophenyl rings would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the carbonyl group would likely appear as a singlet around δ 4.0-4.5 ppm. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR spectroscopy provides further detail on the carbon skeleton. The carbonyl carbon would be expected to resonate significantly downfield (around δ 190-200 ppm). The carbons of the aromatic rings would appear in the range of δ 110-140 ppm, with the carbon atom directly bonded to the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Halogenated Phenyl-ethanone Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| ¹H | 8.02-8.05 | m | - |

| ¹H | 7.18 | t | 8.6 |

| ¹H | 4.43 | s | - |

| ¹³C | 189.8 | s | - |

| ¹³C | 166.0 | d | 254.0 |

| ¹³C | 131.7 | d | 9.6 |

| ¹³C | 130.3 | d | 3.0 |

| ¹³C | 116.1 | d | 21.6 |

| ¹³C | 30.5 | s | - |

Data is for 2-bromo-1-(4-fluorophenyl)ethanone and serves as an illustrative example. rsc.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise connectivity of the molecule.

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions.

For this compound, a successful single-crystal X-ray diffraction study would yield a detailed structural model. Key parameters that would be determined include the planarity of the phenyl and 3-fluorophenyl rings, the conformation around the C-C single bond of the ethanone (B97240) bridge, and any intermolecular interactions such as C-H···O or C-H···F hydrogen bonds, or π-π stacking interactions between the aromatic rings.

While a crystal structure for this compound is not publicly available, a structure for the isomeric compound 2-(4-Fluorophenyl)-1-phenylethanone has been deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov The crystallographic data for this related compound would provide a reasonable approximation of the expected molecular geometry and packing in the solid state.

Table 2: Illustrative Crystallographic Data for a Phenyl-ethanone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.1459 (2) |

| b (Å) | 9.6731 (5) |

| c (Å) | 18.8178 (9) |

| V (ų) | 754.66 (6) |

| Z | 4 |

Data is for 2-bromo-1-phenylethanone and serves as an illustrative example. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties. spectroscopyonline.com

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. A strong band in the region of 1680-1700 cm⁻¹ would correspond to the C=O stretching vibration of the ketone. The C-F stretching vibration would likely appear as a strong band in the 1100-1300 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H bending vibrations would appear at lower wavenumbers.

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C=O stretch may also be Raman active. The combination of FT-IR and Raman data allows for a more complete vibrational analysis. conferenceworld.in

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |

| C=O Stretch | 1680-1700 | FT-IR (Strong) |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |

| C-F Stretch | 1100-1300 | FT-IR (Strong) |

| C-H Bend (out-of-plane) | 690-900 | FT-IR |

These are general expected ranges and specific values would require experimental measurement.

Mass Spectrometry Techniques for Isotopic Labeling and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. libretexts.orgchemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight.

The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for ketones include α-cleavage on either side of the carbonyl group. For this compound, this could lead to the formation of benzoyl (C₆H₅CO⁺) and 3-fluorobenzyl (FC₆H₄CH₂⁺) cations.

Isotopic labeling studies, where specific atoms are replaced with heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), can be used in conjunction with mass spectrometry to elucidate reaction mechanisms. By tracking the isotopes through a chemical transformation, the movement of atoms and the breaking and forming of bonds can be determined. For instance, labeling the carbonyl oxygen with ¹⁸O could help to trace its fate in photochemical or rearrangement reactions. While no specific isotopic labeling studies on this compound have been reported, this technique remains a powerful tool for mechanistic investigations in related systems.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | m/z (for ¹⁹F, ¹²C, ¹H) | Structure |

|---|---|---|

| [M]⁺ | 214 | [C₁₄H₁₁FO]⁺ |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [FC₆H₄CH₂]⁺ | 109 | 3-Fluorobenzyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [FC₆H₄]⁺ | 95 | 3-Fluorophenyl cation |

These are predicted fragments based on common fragmentation patterns of ketones.

Reactivity and Reaction Pathways of the 2 3 Fluorophenyl 1 Phenylethanone Moiety

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorophenyl Ring

The reactivity of the 3-fluorophenyl ring in 2-(3-Fluorophenyl)-1-phenylethanone towards substitution is governed by the electronic effects of its two substituents: the fluorine atom and the phenylacetyl group (-CH2C(=O)Ph).

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The directing influence of existing substituents is paramount in determining the position of the incoming electrophile.

Fluorine: The fluorine atom is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org While highly electronegative, causing it to withdraw electron density through induction (-I effect) and thus deactivate the ring to some extent, it can also donate electron density through resonance (+M effect). wikipedia.org For the fluorine at position 3, this directs electrophiles to positions 2, 4, and 6.

Phenylacetyl Group: The -CH2C(=O)Ph group attached at position 1 of the fluorophenyl ring is generally considered a weakly deactivating, ortho-, para-directing group. Its influence is similar to that of an alkyl group. wikipedia.org

The combined effect of these two groups on the 3-fluorophenyl ring results in a synergistic direction of electrophiles to positions 2, 4, and 6. However, steric hindrance from the bulky phenylacetyl group at position 1 may reduce the likelihood of substitution at the adjacent position 2. Therefore, electrophilic substitution is expected to occur predominantly at the para-position (6) and the less hindered ortho-position (4).

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Fluoro-4-nitrophenyl)-1-phenylethanone & 2-(3-Fluoro-6-nitrophenyl)-1-phenylethanone |

| Halogenation | Br₂, FeBr₃ | 2-(4-Bromo-3-fluorophenyl)-1-phenylethanone & 2-(6-Bromo-3-fluorophenyl)-1-phenylethanone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(4-Acyl-3-fluorophenyl)-1-phenylethanone & 2-(6-Acyl-3-fluorophenyl)-1-phenylethanone |

Table 1. Predicted Outcomes of Electrophilic Aromatic Substitution Reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the fluorine atom can act as a leaving group. Among halogens, fluoride (B91410) is the best leaving group for SNAr because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. libretexts.org However, the phenylacetyl substituent is not a sufficiently strong electron-withdrawing group to significantly activate the ring for traditional SNAr. Its position meta to the fluorine atom is also not optimal for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

Therefore, SNAr reactions on this substrate are generally difficult under standard conditions. However, modern methodologies, such as organic photoredox catalysis, have enabled the nucleophilic substitution of unactivated fluoroarenes, suggesting that such transformations could be possible under specific catalytic conditions. nih.gov

Reactions at the Ketone Functional Group: Reduction, Oxidation, and Condensation Reactions

The ketone moiety is a primary site of reactivity in this compound.

Reduction

The carbonyl group of the ketone can be readily reduced to a secondary alcohol, yielding 2-(3-Fluorophenyl)-1-phenylethanol. This is a common transformation in organic synthesis.

Hydride Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. wikipedia.org

Asymmetric Reduction: As the product alcohol is chiral, significant research has focused on asymmetric reduction to produce a single enantiomer. Biocatalytic methods, using enzymes such as carbonyl reductases or alcohol dehydrogenases from various microorganisms (e.g., Lactobacillus kefir), have proven highly effective in producing optically active (R)- or (S)-alcohols with high enantiomeric excess (>99% ee). nih.govnih.gov These enzymatic reactions often show high yields and stereoselectivity. nih.govresearchgate.net

| Reaction | Reagent/Catalyst | Product |

| Standard Reduction | Sodium Borohydride (NaBH₄) | 2-(3-Fluorophenyl)-1-phenylethanol |

| Asymmetric Reduction | Carbonyl Reductase (e.g., from Kluyveromyces thermotolerans) | (R)- or (S)-2-(3-Fluorophenyl)-1-phenylethanol |

Table 2. Common Reduction Reactions of the Ketone Group.

Oxidation

Ketones are generally resistant to oxidation compared to aldehydes or alcohols. The C-C bonds of the ketone are strong, and there is no hydrogen atom directly attached to the carbonyl carbon. The oxidation of this compound would require harsh conditions, which would likely lead to the cleavage of the molecule.

However, the corresponding alcohol, 2-(3-Fluorophenyl)-1-phenylethanol, can be easily oxidized back to the ketone using a variety of oxidizing agents, such as chromium-based reagents or, in modern green chemistry, catalytic systems using metal nanoparticles (e.g., Au, Ru) and a mild oxidant. nih.govresearchgate.net Copper-catalyzed oxidation of the Csp³-H bond of the methylene (B1212753) bridge using water as the oxygen source has also been reported for related structures, though this transforms the precursor alkane into the ketone, highlighting the ketone's stability to further oxidation under these conditions. mdpi.com

Condensation Reactions

The ketone can react with various nucleophiles at the carbonyl carbon.

With Nitrogen Nucleophiles: It can undergo condensation reactions with primary amines, hydroxylamine, and hydrazine (B178648) derivatives to form imines, oximes, and hydrazones, respectively. These reactions are fundamental in synthetic chemistry for creating C=N bonds.

Enolate Formation: The two hydrogen atoms on the carbon atom between the two phenyl rings (the α-carbon) are acidic due to their position adjacent to the carbonyl group. They can be removed by a base to form an enolate intermediate. This enolate can then act as a nucleophile in various reactions, such as alkylations or aldol-type condensation reactions with other carbonyl compounds.

Organometallic Reactions Involving this compound as a Ligand or Substrate

The interaction of this compound with metal complexes is a key aspect of its advanced chemistry.

As a Ligand

While the simple ketone oxygen can coordinate to a metal center, this compound is not typically employed as a standalone ligand. However, it can be a precursor for the synthesis of more complex, multidentate ligands. core.ac.ukcardiff.ac.uk For instance, the ketone could be a starting point for creating phosphorus-containing ligands, where reactions at the ketone or its alpha-position incorporate phosphine (B1218219) groups. nih.govorganic-chemistry.org Such phosphine ligands are crucial in homogeneous catalysis. digitellinc.com

As a Substrate

The molecule is more commonly used as a substrate in organometallic catalysis.

Cross-Coupling Reactions: The C-F bond, while strong, can be activated by transition metal complexes (e.g., palladium, nickel) to participate in cross-coupling reactions. This allows for the replacement of the fluorine atom with other functional groups (e.g., alkyl, aryl, amino groups), providing a pathway to highly functionalized derivatives.

C-H Activation/Functionalization: The C-H bonds on both aromatic rings and at the α-methylene position can be targeted for functionalization using transition metal catalysts. This modern synthetic strategy allows for the direct formation of new C-C or C-heteroatom bonds without pre-functionalization, offering an efficient route to complex molecules.

Derivatization and Structural Modification Strategies Based on 2 3 Fluorophenyl 1 Phenylethanone

Design and Synthesis of Analogues with Varied Fluorination Patterns

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov The strategic placement of fluorine atoms on the aromatic rings of 2-(3-Fluorophenyl)-1-phenylethanone can lead to a diverse library of analogues with fine-tuned characteristics.

The synthesis of analogues with varied fluorination patterns can be achieved through several established methods. One common approach involves the use of pre-fluorinated starting materials in standard synthetic routes for deoxybenzoins, such as the Friedel-Crafts acylation. For instance, reacting a differently fluorinated phenylacetic acid chloride with benzene (B151609) or a substituted benzene derivative in the presence of a Lewis acid catalyst can yield a range of analogues.

Alternatively, direct fluorination of the this compound core or its precursors can be employed. Modern electrophilic fluorinating reagents, such as Selectfluor, offer a means to introduce fluorine at specific positions on the aromatic rings, although regioselectivity can be a challenge that requires careful optimization of reaction conditions. nih.gov The synthesis of various fluorinated phenylalanine derivatives showcases the feasibility of such direct fluorination approaches on structurally related compounds. nih.gov

The following table outlines potential fluorinated analogues of this compound that could be synthesized to explore the impact of fluorine substitution patterns.

| Compound Name | Position of Fluorine on Phenyl Ring A (from carbonyl) | Position of Fluorine on Phenyl Ring B (from methylene) |

| 2-(2-Fluorophenyl)-1-phenylethanone | None | 2-Fluoro |

| 2-(4-Fluorophenyl)-1-phenylethanone | None | 4-Fluoro |

| 1-(2-Fluorophenyl)-2-phenylethanone | 2-Fluoro | None |

| 1-(4-Fluorophenyl)-2-phenylethanone | 4-Fluoro | None |

| 2-(2,3-Difluorophenyl)-1-phenylethanone | None | 2,3-Difluoro |

| 2-(3,4-Difluorophenyl)-1-phenylethanone | None | 3,4-Difluoro |

| 2-(3,5-Difluorophenyl)-1-phenylethanone | None | 3,5-Difluoro |

| 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone | 3-Fluoro | 4-Fluoro |

Exploration of Homologation and Chain Extension Reactions

Homologation and chain extension reactions of the methylene (B1212753) bridge in this compound offer a pathway to analogues with altered spatial arrangements of the two aromatic rings. These modifications can significantly impact the molecule's conformational flexibility and its ability to interact with biological targets or self-assemble in materials.

Standard organic synthesis methodologies can be applied to achieve chain extension. For example, the alpha-carbon to the carbonyl group can be functionalized to introduce additional carbon atoms. One potential route involves the generation of an enolate from this compound, followed by reaction with an appropriate electrophile, such as an alkyl halide.

Another approach is the Wittig reaction or its variations, which can be used to extend the carbon chain by converting the ketone into an alkene, followed by further chemical transformations. numberanalytics.com Aldol condensation reactions, where the enolate of this compound reacts with an aldehyde or another ketone, can also lead to the formation of longer carbon chains and more complex structures. jackwestin.com

The table below illustrates potential homologated and chain-extended derivatives of the parent compound.

| Derivative Type | General Structure | Potential Synthetic Approach |

| Homologated Ketone | 3-(3-Fluorophenyl)-1-phenylpropan-1-one | Enolate alkylation with a one-carbon electrophile |

| Chain-Extended Alkene | 1-(3-Fluorophenyl)-2-phenylprop-1-ene | Wittig reaction on this compound |

| Aldol Adduct | 3-Hydroxy-2-(3-fluorobenzyl)-1,3-diphenylpropan-1-one | Aldol condensation with benzaldehyde |

Investigation of Heterocyclic Annulation Reactions from the Core Structure

The deoxybenzoin (B349326) core of this compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly isoflavones. mdpi.comnih.gov Isoflavones are a class of naturally occurring compounds with a range of biological activities, and their fluorinated analogues are of significant interest in medicinal chemistry.

The most common method for the synthesis of isoflavones from deoxybenzoins is the Robinson-Gabriel synthesis or variations thereof. This typically involves the reaction of the deoxybenzoin with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or a mixture of dimethylformamide and a dehydrating agent like phosphorus oxychloride or methanesulfonyl chloride, followed by acid-catalyzed cyclization. mdpi.com For instance, the synthesis of fluorinated isoflavones has been successfully achieved from 2,4-dihydroxy-4′-fluorodeoxybenzoin. mdpi.com

Other heterocyclic systems can also be accessed from this versatile starting material. For example, reaction of the α-brominated derivative of this compound with various nucleophiles can lead to the formation of different five- or six-membered heterocycles.

The following table summarizes some of the key heterocyclic systems that can be synthesized from this compound.

| Heterocyclic Product | Key Reagents and Conditions |

| 3-(3-Fluorophenyl)chromen-4-one (Isoflavone) | DMF, POCl₃, then acid workup |

| 2-Amino-4-(3-fluorophenyl)-5-phenylthiazole | α-Bromination, then reaction with thiourea |

| 3-(3-Fluorophenyl)-2-phenylquinoxaline | α-Diketone formation, then condensation with o-phenylenediamine |

Comparative Studies with Related Aromatic Ketones and Fluorinated Analogues

Comparative studies of this compound with its non-fluorinated counterpart, deoxybenzoin, as well as with other fluorinated analogues, are crucial for understanding the impact of fluorine substitution on the molecule's properties and reactivity. These studies can provide valuable insights into the subtle electronic and steric effects of the fluorine atom.

The introduction of a fluorine atom at the meta-position of the phenyl ring is expected to alter the electron density of the aromatic system and the acidity of the adjacent benzylic protons. This can influence the reactivity of the ketone in various chemical transformations. For example, a comparative study of the pKa values of the benzylic protons in this compound and deoxybenzoin would provide quantitative data on the electron-withdrawing effect of the fluorine atom.

Furthermore, in a biological context, the fluorine atom can engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with protein residues, potentially leading to altered binding affinities and selectivities. researchgate.net Comparative docking studies and experimental binding assays of fluorinated and non-fluorinated analogues with specific protein targets can elucidate these effects.

The following table provides a framework for a comparative study of this compound and related compounds.

| Compound | Key Property to Compare | Rationale |

| Deoxybenzoin | pKa of benzylic protons | Quantify the inductive effect of the meta-fluoro substituent. |

| 2-(4-Fluorophenyl)-1-phenylethanone | Reaction rates in nucleophilic additions | Evaluate the influence of fluorine position on carbonyl reactivity. |

| This compound | Binding affinity to a target protein | Assess the role of the fluorine atom in molecular recognition. |

Applications of 2 3 Fluorophenyl 1 Phenylethanone in Advanced Organic Synthesis

Role as a Synthetic Intermediate in Complex Molecule Construction

In the intricate field of organic synthesis, intermediates are the foundational components upon which larger, more complex molecules are built. 2-(3-Fluorophenyl)-1-phenylethanone serves as a key intermediate due to the reactivity of its constituent functional groups. The ketone's carbonyl group and the two aromatic rings provide multiple sites for chemical modification, allowing for the construction of sophisticated molecular architectures.

The primary modes of reaction for this class of compounds include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles.

Reduction Reactions: The ketone group can be readily reduced to a secondary alcohol, a common functional group in many complex molecules and pharmaceutical agents. google.com This transformation is a critical step in creating chiral centers, which are often essential for biological activity.

Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, with the fluorine atom influencing the position of incoming electrophiles.

Cross-Coupling Reactions: Palladium-catalyzed reactions can be employed to form new carbon-carbon bonds, linking the fluorophenyl or phenyl ketone moiety to other molecular fragments.

These reactions enable chemists to use this compound as a scaffold, progressively adding complexity to achieve a target molecule. An isomer, 1-(4-Fluorophenyl)-2-phenylethanone, is utilized in the preparation of 2,3-diarylpyrazines and quinoxalines, which are evaluated as selective COX-2 inhibitors. chemicalbook.com Similarly, a related chlorinated analog serves as a crucial intermediate in the synthesis of the cholesterol-lowering drug Atorvastatin. These examples highlight the role of the substituted phenylethanone core in constructing biologically active compounds.

Table 1: Potential Synthetic Transformations of this compound This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Application in Complex Synthesis |

|---|---|---|---|

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | Introduction of a hydroxyl group; creation of a chiral center. |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary Alcohol | Formation of a new C-C bond and an alcohol. |

| Wittig Reaction | Phosphonium ylides | Alkene | Conversion of the carbonyl group into a C=C double bond. |

| Reductive Amination | Amine (R-NH₂), reducing agent (e.g., NaBH₃CN) | Amine | Formation of a C-N bond, a key linkage in many pharmaceuticals. |

| Cross-Coupling | Palladium catalyst, boronic acids (Suzuki) or organotins (Stille) | Biaryl systems | Formation of C-C bonds to link aromatic rings. |

Precursor for the Synthesis of Fluorinated Pharmaceuticals and Agro-chemicals

The introduction of fluorine into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance a compound's properties. sigmaaldrich.comossila.com Fluorination can improve metabolic stability, binding affinity, and bioavailability. researchgate.net It is estimated that approximately 30% of new approved drugs and about 25% of licensed herbicides contain at least one fluorine atom. sigmaaldrich.com

As a fluorinated building block, this compound is a valuable precursor for synthesizing these specialized chemicals. bldpharm.com The "3-fluorophenyl" moiety can be carried through multiple synthetic steps to be incorporated into the final active ingredient. The synthesis of various fluorinated phenylalanine derivatives, which are important in pharmaceutical research, often involves multi-step processes where fluorinated intermediates are key. nih.govbeilstein-journals.org For instance, the synthesis of optically active fluorinated 2-amino-1-phenylethanol (B123470) derivatives demonstrates the utility of the core phenylethanone structure in creating advanced pharmaceutical building blocks. google.com

The strategic placement of fluorine can lead to superior performance in the target application. In agrochemicals, fluorinated compounds have demonstrated enhanced efficacy as herbicides, insecticides, and fungicides compared to their non-fluorinated counterparts. sigmaaldrich.comossila.com

Table 2: Examples of Marketed Fluorinated Products This table is interactive. Click on the headers to sort.

| Product Name | Class | Application | Significance of Fluorine |

|---|---|---|---|

| Atorvastatin | Pharmaceutical | Cholesterol-lowering | Enhances binding to HMG-CoA reductase. |

| Fluoxetine | Pharmaceutical | Antidepressant | The -CF₃ group improves metabolic stability and potency. |

| Pexidartinib | Pharmaceutical | Anticancer | Contains a difluorophenyl moiety essential for its activity. mdpi.com |

| Flupoxam | Agrochemical | Herbicide | Fluorine substitution enhances herbicidal activity. sigmaaldrich.com |

| Trifluralin | Agrochemical | Herbicide | The trifluoromethyl (-CF₃) groups are critical for its function. sigmaaldrich.com |

Building Block for Specialty Chemicals and Fine Chemicals

Beyond pharmaceuticals and agrochemicals, this compound is categorized as a building block for the synthesis of specialty and fine chemicals. bldpharm.commatrix-fine-chemicals.comfluorochem.co.uk Fine chemicals are pure, single substances produced in limited quantities through complex chemical processes, serving as starting materials for specialty chemicals. Specialty chemicals are often mixtures of compounds formulated to provide a specific function for end-users.

This compound's utility stems from the unique properties conferred by its fluorinated structure. sigmaaldrich.com Aromatic ketones are known to have potential applications in material science, for example, in the development of liquid crystals and organic light-emitting diodes (OLEDs). The introduction of a fluorine atom can modify the physical and chemical properties of the molecule, such as thermal stability and electronic characteristics, potentially making it suitable for these advanced material applications. sigmaaldrich.comsmolecule.com

As a fine chemical, this compound is made available in high purity for research and development purposes, enabling the exploration of new synthetic pathways and the creation of novel molecules with desired properties. molbase.com

Table 3: Chemical Properties of this compound This table is interactive. Click on the headers to sort.

| Property | Value | Source |

|---|---|---|

| CAS Number | 347-90-0 | molbase.combldpharm.com |

| Molecular Formula | C₁₄H₁₁FO | molbase.comchemscene.com |

| Molecular Weight | 214.23 g/mol | molbase.comchemscene.com |

| Classification | Organic Building Block, Ketone, Benzene (B151609) Compound | bldpharm.com |

Biological Activity and Mechanistic Investigations of 2 3 Fluorophenyl 1 Phenylethanone in Vitro Studies

Molecular Docking and Computational Ligand-Protein Interaction Studies

Computational methods are pivotal in predicting the interaction of small molecules with biological targets, offering insights into potential therapeutic applications.

Prediction of Binding Affinity to Specific Biological Targets

There are no publicly available molecular docking studies that specifically predict the binding affinity of 2-(3-Fluorophenyl)-1-phenylethanone to any particular biological targets. While general statements suggest that fluorinated compounds may have altered binding affinities, specific data for this molecule is absent.

Analysis of Ligand-Receptor Complex Stability and Conformation

In the absence of specific molecular docking studies for this compound, there is no data available concerning the analysis of its ligand-receptor complex stability or conformational changes upon binding to any biological target.

In Vitro Assays for Target Engagement and Mechanistic Understanding

In vitro assays are crucial for validating computational predictions and elucidating the biological effects of a compound at the molecular and cellular levels.

Enzyme Inhibition or Activation Studies in Cell-Free Systems

No published studies were identified that have investigated the inhibitory or activating effects of this compound on any specific enzymes in cell-free systems. Research on other deoxybenzoin (B349326) compounds has shown potential for enzyme inhibition, such as tyrosinase, but these findings cannot be directly attributed to this compound. nih.gov

Cellular Assays for Investigating Specific Biochemical Pathways

There is no available data from cellular assays that detail the effects of this compound on specific biochemical pathways. Studies on other fluorinated compounds have demonstrated a range of cellular effects, including the modulation of pathways involved in cancer, but such activities have not been reported for the specific compound . bohrium.comnih.gov

Studies on Cellular Uptake and Subcellular Localization Mechanisms

No research has been published detailing the cellular uptake mechanisms or the subcellular localization of this compound. Understanding how a compound enters cells and where it accumulates is fundamental to interpreting its biological activity.

Advanced Materials Science Applications of 2 3 Fluorophenyl 1 Phenylethanone

Development of Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

There is no specific research data available to suggest that 2-(3-Fluorophenyl)-1-phenylethanone has been investigated for applications in OLEDs or other optoelectronic materials. While fluorinated aromatic ketones are a class of compounds with potential in this field, the performance and suitability of this specific isomer have not been documented in published studies.

Investigation in Liquid Crystal Displays and Related Mesophases

Similarly, the investigation of this compound for use in liquid crystal displays or its potential to form mesophases is not described in the available scientific literature. The molecular shape and polarity of a compound are critical for liquid crystalline behavior, and while the structure of this compound contains rigid phenyl groups, there is no evidence of research into its liquid crystal properties.

Polymer Chemistry Applications: Monomers and Polymer Modifiers

The potential use of this compound as a monomer for polymerization or as a modifier to enhance the properties of existing polymers has not been explored in available research. While it could theoretically be used as a precursor for creating more complex monomers, there are no published examples of this for this specific compound.

Exploration in Functional Coatings and Advanced Composite Materials

No research findings were identified regarding the exploration of this compound in the development of functional coatings or advanced composite materials. The properties that would make it suitable for such applications, such as its potential impact on surface energy, adhesion, or thermal stability within a composite matrix, have not been studied.

Future Research Directions and Emerging Opportunities for 2 3 Fluorophenyl 1 Phenylethanone

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Future research can leverage AI and ML in several capacities:

Predictive Biology and Pharmacology: Machine learning models, trained on large datasets of chemical structures and their corresponding biological activities, can predict the potential therapeutic targets of 2-(3-Fluorophenyl)-1-phenylethanone. nih.gov By analyzing its structural features, these models could identify its likelihood of interacting with specific enzymes or receptors, guiding experimental screening efforts. nih.gov For instance, algorithms could predict its potential as a kinase inhibitor, a central nervous system agent, or an anti-inflammatory drug based on similarities to known active compounds. biosynth.comnih.gov

Reaction Optimization and Synthesis Prediction: AI can be employed to optimize the synthesis of this compound and its derivatives. sciencedaily.com Machine learning algorithms can analyze vast arrays of reaction conditions to predict the optimal catalyst, solvent, and temperature, thereby increasing yield and reducing waste. scitechdaily.com Furthermore, retrosynthesis prediction tools powered by AI can propose novel and more efficient synthetic routes. nih.gov

De Novo Design of Derivatives: AI models can be used to design novel derivatives of this compound with enhanced properties. By learning the structure-activity relationships from existing data, generative models can propose new molecules with improved efficacy, better metabolic stability, or tailored physical properties for material science applications. nih.gov

Table 1: Potential AI and Machine Learning Applications for this compound Research

| Research Area | AI/ML Application | Potential Outcome |

| Drug Discovery | Predictive modeling of biological activity | Identification of potential therapeutic targets (e.g., enzymes, receptors). nih.gov |

| Virtual screening of compound libraries | Prioritization of derivatives for synthesis and testing. | |

| Chemical Synthesis | Optimization of reaction conditions | Increased reaction yields and reduced byproducts. sciencedaily.com |

| Retrosynthesis analysis | Discovery of novel and more efficient synthetic pathways. nih.gov | |

| Materials Science | Prediction of physicochemical properties | Design of new materials with desired optical or electronic properties. |

Sustainable Synthesis and Application Development

The principles of green chemistry are paramount in modern chemical research, aiming to design processes that are environmentally benign and economically viable. researchgate.net Future research on this compound should prioritize the development of sustainable synthetic methods and applications.

Key areas for sustainable research include:

Greener Synthetic Routes: Current synthesis methods like Friedel-Crafts acylation and palladium-catalyzed cross-coupling can be re-evaluated to enhance their sustainability. smolecule.com This could involve using greener solvents, developing more efficient and recyclable catalysts, and minimizing energy consumption. researchgate.netunibo.it For example, exploring enzymatic catalysis or reactions in aqueous media could significantly reduce the environmental footprint of its synthesis.

Biodegradable Derivatives: For applications where environmental release is a possibility, research could focus on designing derivatives of this compound that are readily biodegradable. researchgate.net This involves incorporating functional groups that are susceptible to microbial or environmental degradation after the product's intended lifespan.

Nanotechnology and Material Integration Research

The integration of organic molecules with nanomaterials can lead to the development of advanced materials with novel properties. The structural characteristics of this compound make it a candidate for exploration in nanotechnology and material science. smolecule.com

Emerging research opportunities in this domain include:

Organic Light-Emitting Diodes (OLEDs): Aromatic ketones are known for their potential use in the development of materials for OLEDs. smolecule.com The fluorine atom in this compound can influence the electronic properties of the molecule, potentially leading to the creation of more efficient and stable emissive layers in OLED devices. Future research could involve synthesizing derivatives and evaluating their photophysical properties for this application.

Functional Nanoparticles: The compound could be functionalized and attached to the surface of nanoparticles to create novel hybrid materials. These functionalized nanoparticles could have applications in targeted drug delivery, where the core nanoparticle acts as a carrier and the organic molecule serves as a targeting ligand or a payload.

Liquid Crystals: The rigid structure of the aromatic rings in this compound suggests its potential as a building block for liquid crystalline materials. smolecule.com By modifying its structure, it may be possible to design molecules that exhibit liquid crystal phases, which are crucial for display technologies.

Interdisciplinary Collaborations and Future Research Trajectories

The full potential of this compound can only be unlocked through collaborations that bridge different scientific disciplines. The multifaceted nature of its potential applications necessitates a synergistic approach.

Future research trajectories will likely be driven by collaborations between:

Synthetic Organic Chemists and Medicinal Chemists: To design and synthesize novel derivatives with improved biological activity and drug-like properties.

Computational Chemists and Biologists: To use AI and molecular modeling to predict the biological targets of the compound and to understand its mechanism of action at a molecular level. nih.gov

Material Scientists and Physicists: To explore the integration of this compound and its derivatives into advanced materials and to characterize their physical and electronic properties.

Pharmacologists and Toxicologists: To evaluate the efficacy and safety of any potential therapeutic candidates derived from this scaffold.

Q & A

Q. Key Reaction Conditions :

- Temperature: 0–60°C

- Solvents: Dichloromethane, toluene, or water (for green chemistry approaches)

- Catalyst loading: 10–20 mol% AlCl₃

How can regioselectivity challenges be addressed during the synthesis of fluorinated aryl ketones?

Advanced Research Question

Regioselectivity in Friedel-Crafts acylation is influenced by electronic effects of substituents. For 3-fluorophenyl derivatives, the meta-fluorine group directs electrophilic attack to the para position relative to itself. X-ray diffraction studies (e.g., 2-(4-chlorophenyl)-1-phenylethanone) confirm structural outcomes, where crystallographic data validate regiochemical control .

Q. Mitigation Strategies :

- Use directing groups (e.g., -OMe) to temporarily alter electronic profiles.

- Optimize reaction time and temperature to minimize byproducts.

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

1H and 13C NMR are essential for confirming the structure. Key features include:

- 1H NMR : Aromatic protons appear as complex splitting patterns (δ 7.2–8.1 ppm). The ketone carbonyl (C=O) is typically inert in 1H NMR but detectable via 13C NMR (δ ~190–200 ppm).

- HRMS-EI : Provides exact mass verification (e.g., molecular ion peak at m/z 218.07 for C₁₄H₁₁FO) .

Q. Example NMR Data :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to F) | 7.45 | Doublet |

| Aromatic H (meta to F) | 7.62 | Triplet |

| Phenyl H | 7.85 | Multiplet |

How are crystallographic challenges resolved for fluorinated acetophenones?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is used to address twinning or disorder. For example, 2-(4-chlorophenyl)-1-phenylethanone was resolved using SHELXS for structure solution, with R-factors < 5% .

Q. Software Workflow :

Data collection: Bruker D8 Venture diffractometer.

Structure solution: SHELXD (direct methods).

Refinement: SHELXL with anisotropic displacement parameters.

What pharmacological activities are associated with structurally related aryl ketones?

Advanced Research Question

Arylpiperazine derivatives of 1-phenylethanone exhibit analgesic properties. For instance, 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)-1-phenylethanone showed >70% inhibition in murine writhing tests and increased latency in hot-plate assays. These studies highlight the role of fluorinated aryl groups in enhancing blood-brain barrier penetration .

Q. In Vivo Models :

- Formalin-induced pain (neuropathic model).

- Dose range: 10–50 mg/kg (intraperitoneal administration).

What are the key physicochemical properties of this compound?

Basic Research Question

Data from fluorinated acetophenone analogs (CRC Handbook) suggest:

| Property | Value |

|---|---|

| Molecular Weight | 218.24 g/mol |

| Boiling Point | ~196°C (extrapolated) |

| Density | 1.15–1.20 g/cm³ |

| Solubility | Soluble in CH₂Cl₂, DMSO |

Thermogravimetric analysis (TGA) can further assess thermal stability .

How does the fluorine substituent influence stability under acidic/basic conditions?

Advanced Research Question

The electron-withdrawing fluorine group increases resistance to nucleophilic attack at the carbonyl. However, prolonged exposure to strong bases (e.g., NaOH) may lead to ketone cleavage. Stability studies using HPLC-MS under pH 1–14 are recommended to identify degradation products .

What role does this compound play in drug development pipelines?

Advanced Research Question

Fluorinated ketones serve as intermediates for neuropathic pain therapeutics. Structure-activity relationship (SAR) studies optimize substituents (e.g., piperazine rings) to enhance potency while minimizing off-target effects. In silico docking (e.g., AutoDock Vina) predicts binding to μ-opioid receptors .

How can conflicting NMR data be reconciled in fluorinated aryl ketones?

Advanced Research Question

Discrepancies in chemical shifts often arise from solvent effects or impurities. For example, DMSO-d₆ vs. CDCl₃ can alter δ values by 0.1–0.3 ppm. Cross-validation with 2D NMR (COSY, HSQC) and high-field instruments (≥500 MHz) resolves ambiguities .

What analytical methods optimize purity assessment for this compound?

Basic Research Question

- HPLC : C18 column, acetonitrile/water gradient (70:30), UV detection at 254 nm.

- GC-MS : HP-5MS column, He carrier gas, 250°C injector temperature.

- Elemental Analysis : Theoretical C: 77.06%, H: 5.03%; deviations >0.3% indicate impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.